molecular formula C7H14N2 B15302371 4-Azaspiro[2.5]octan-6-amine

4-Azaspiro[2.5]octan-6-amine

Cat. No.: B15302371
M. Wt: 126.20 g/mol
InChI Key: XOLZTISKOIPIBR-UHFFFAOYSA-N
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Description

4-Azaspiro[25]octan-6-amine is a chemical compound with the molecular formula C7H14N2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octan-6-amine typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process can be achieved through conventional chemical transformations, often employing readily available starting materials .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes that minimize the need for chromatographic purification are preferred to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.5]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Azaspiro[2.5]octan-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-azaspiro[2.5]octan-6-amine

InChI

InChI=1S/C7H14N2/c8-6-1-2-7(3-4-7)9-5-6/h6,9H,1-5,8H2

InChI Key

XOLZTISKOIPIBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)NCC1N

Origin of Product

United States

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